2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene
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Overview
Description
2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is a brominated derivative of benzoannulene, a compound characterized by its unique ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine, which is a hazardous reagent.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent hydrocarbon.
Oxidation Reactions: Oxidation can introduce functional groups such as hydroxyl or carbonyl groups at the brominated position.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Products include azides, thiols, and ethers.
Reduction: The major product is 6,7,8,9-tetrahydro-5H-benzoannulene.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Scientific Research Applications
2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its properties in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the bromine atom is removed, often through catalytic hydrogenation. The molecular targets and pathways involved are specific to the type of reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol
- 5H-Benzocyclohepten-5-amine, 2-bromo-6,7,8,9-tetrahydro-
Uniqueness
2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is unique due to its specific bromination pattern and the resulting chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H13Br |
---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene |
InChI |
InChI=1S/C11H13Br/c12-11-7-6-9-4-2-1-3-5-10(9)8-11/h6-8H,1-5H2 |
InChI Key |
GEXWMIGTRHZRGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)C=C(C=C2)Br |
Origin of Product |
United States |
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